Octane-1,2,8-triol

Catalog No.
S1903479
CAS No.
382631-43-8
M.F
C8H18O3
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octane-1,2,8-triol

CAS Number

382631-43-8

Product Name

Octane-1,2,8-triol

IUPAC Name

octane-1,2,8-triol

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H18O3/c9-6-4-2-1-3-5-8(11)7-10/h8-11H,1-7H2

InChI Key

GKCGJDQACNSNBB-UHFFFAOYSA-N

SMILES

C(CCCO)CCC(CO)O

Canonical SMILES

C(CCCO)CCC(CO)O

Octane-1,2,8-triol, also known as 1,2,8-trihydroxyoctane, is a chemical compound with the molecular formula C₈H₁₈O₃. It features three hydroxyl groups attached to an octane backbone, making it a triol. This compound is characterized by its solid physical state at room temperature and has a molecular weight of approximately 162.23 g/mol . The presence of multiple hydroxyl groups contributes to its potential for diverse chemical reactivity and biological activity.

  • Toxicity: Data unavailable, but triols are generally considered to have low to moderate toxicity.
  • Flammability: Likely flammable due to the presence of a hydrocarbon chain.
  • Reactivity: Hydroxyl groups can react with strong acids or bases.
  • Organic Synthesis

    Octane-1,2,8-triol possesses three hydroxyl groups, making it a potential reactant in various organic synthesis reactions. These hydroxyl groups can participate in esterification, etherification, and glycosylation reactions to generate new molecules with desired properties [].

  • Material Science

    Polyols, like Octane-1,2,8-triol, can be used as starting materials for the synthesis of polymers. The incorporation of triol units into polymers can influence properties like hydrophilicity, thermal stability, and mechanical strength. Research in this field could involve studying the use of Octane-1,2,8-triol in the development of novel polymers for various applications [].

  • Biomedical Research

    The biocompatibility and potential biological activity of Octane-1,2,8-triol are relatively unknown. However, some triols have been explored for their use in drug delivery systems or as starting materials for the synthesis of bioactive molecules. Further research is needed to determine if Octane-1,2,8-triol possesses any interesting biological properties.

Typical of alcohols. Key reactions include:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Oxidizing agents can convert the alcohols into carbonyl compounds.
  • Dehydration: Under specific conditions, it can lose water to form alkenes.

These reactions are facilitated by the hydroxyl groups, which can participate in nucleophilic attacks and hydrogen bonding.

Several methods can be employed to synthesize octane-1,2,8-triol:

  • Hydroxylation of Octenes: Using hydroxylating agents to add hydroxyl groups to octene derivatives.
  • Reduction of Ketones or Aldehydes: Starting from corresponding carbonyl compounds and reducing them using catalytic hydrogenation or other reducing agents.
  • Multi-step Synthesis: Combining various organic synthesis techniques to build the triol from simpler precursors.

These methods highlight the versatility of synthetic approaches available for producing octane-1,2,8-triol.

Octane-1,2,8-triol has several applications across different fields:

  • Chemical Industry: Used as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Potential use in drug formulation due to its hydrophilic nature.
  • Cosmetics: May be utilized in formulations for skin care products owing to its moisturizing properties.

The compound's unique structure allows it to serve as a versatile building block in various chemical applications .

Interaction studies involving octane-1,2,8-triol focus on its behavior in biological systems and its interaction with other chemicals. Preliminary findings suggest that it may interact with lipid bilayers and proteins due to its amphiphilic nature. Such interactions could have implications for drug delivery systems and the development of new therapeutic agents.

Several compounds share structural similarities with octane-1,2,8-triol. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1-OctanolC₈H₁₈OSimple alcohol with one hydroxyl group
1,2-OctanediolC₈H₁₈O₂Contains two hydroxyl groups
1,2,3-OctanetriolC₈H₁₈O₃Contains three hydroxyl groups but differs in positioning

Uniqueness of Octane-1,2,8-Triol

Octane-1,2,8-triol is unique due to the specific positioning of its hydroxyl groups at the 1st, 2nd, and 8th carbon atoms on the octane chain. This arrangement influences its chemical reactivity and biological activity differently compared to other similar compounds. The triol's potential applications in pharmaceuticals and cosmetics further underscore its distinctive properties within this class of compounds .

Molecular Architecture and Isomerism

Octane-1,2,8-triol possesses a linear eight-carbon aliphatic chain framework with three hydroxyl functional groups strategically positioned at carbons 1, 2, and 8 [1] [2]. The molecular formula is C₈H₁₈O₃ with a molecular weight of 162.23 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is octane-1,2,8-triol, with the Chemical Abstracts Service registry number 382631-43-8 [1] [2].

The molecular structure can be represented by the simplified molecular-input line-entry system notation as C(CCCO)CCC(CO)O [2]. The compound exhibits a vicinal diol arrangement at positions 1 and 2, creating a 1,2-diol motif, while the third hydroxyl group is positioned at the terminal carbon-8. This positioning creates an asymmetric distribution of hydroxyl groups along the carbon chain, with two hydroxyl groups concentrated at one end and one at the opposite terminus [3].

The compound contains one undefined stereocenter at carbon-2, which creates the potential for enantiomeric pairs [2]. The presence of the secondary alcohol at position 2 introduces stereochemical complexity, as this carbon atom bears four different substituents: a hydroxyl group, a hydrogen atom, a methyl group bearing a primary alcohol, and a hexyl chain terminating in a primary alcohol [3].

Crystallographic and Conformational Analysis

Octane-1,2,8-triol exhibits significant conformational flexibility due to the presence of seven rotatable bonds throughout its aliphatic chain [2]. The compound can adopt multiple conformations through rotation around the carbon-carbon single bonds, with the preferred conformations being influenced by intramolecular hydrogen bonding interactions between the hydroxyl groups.

The vicinal diol arrangement at positions 1 and 2 provides the opportunity for intramolecular hydrogen bonding, which can stabilize specific conformational states. The hydroxyl groups at positions 1 and 2 can form hydrogen bonds with each other, creating a five-membered cyclic structure through hydrogen bonding. Additionally, the hydroxyl group at position 8 may participate in long-range intramolecular hydrogen bonding interactions with the hydroxyl groups at the opposite end of the molecule, though this would require significant conformational changes [4].

The compound demonstrates a molecular complexity of 75.7 according to computational analysis, indicating moderate structural complexity [2]. The presence of multiple hydroxyl groups introduces significant polarity to the molecule, as evidenced by the topological polar surface area of 60.7 Ų [2]. This polar surface area is consistent with the presence of three hydroxyl groups, each contributing approximately 20 Ų to the total polar surface area.

Thermodynamic Properties

Melting and Boiling Points

Octane-1,2,8-triol exists as a white crystalline powder at room temperature, with a reported melting point of 48°C [5]. This relatively low melting point indicates that the compound has moderate intermolecular forces, primarily consisting of hydrogen bonding between hydroxyl groups of adjacent molecules. The crystalline nature of the compound at room temperature suggests an ordered arrangement of molecules in the solid state, likely facilitated by hydrogen bonding networks.

The boiling point of octane-1,2,8-triol has not been experimentally determined in the available literature. However, based on the structural similarity to other octane derivatives and the presence of three hydroxyl groups, the boiling point is expected to be significantly higher than that of n-octane, which boils at 125.7°C [6]. The additional hydroxyl groups would increase the boiling point substantially due to enhanced hydrogen bonding interactions.

Solubility Properties

The solubility characteristics of octane-1,2,8-triol are significantly influenced by the presence of three hydroxyl groups, which impart considerable hydrophilic character to the molecule. The compound exhibits high solubility in polar protic solvents due to the ability of the hydroxyl groups to form hydrogen bonds with solvent molecules [7] [8].

The partition coefficient (log P) of octane-1,2,8-triol is 0.2, indicating a slight preference for aqueous environments over octanol [1] [2]. This low log P value is consistent with the hydrophilic nature of the compound due to the three hydroxyl groups. The XLogP3-AA computational estimate also confirms this value at 0.2 [2].

The compound demonstrates three hydrogen bond donor sites and three hydrogen bond acceptor sites, corresponding to the three hydroxyl groups present in the structure [2]. This hydrogen bonding capacity significantly enhances the solubility of the compound in water and other polar protic solvents compared to the parent octane hydrocarbon.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of octane-1,2,8-triol reveals distinct signals corresponding to the various carbon and hydrogen environments within the molecule. The presence of three hydroxyl groups introduces characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra.

In proton nuclear magnetic resonance spectroscopy, the hydroxyl protons typically appear as broad signals due to rapid exchange with solvent molecules or intramolecular hydrogen bonding. The methylene protons adjacent to the hydroxyl groups exhibit characteristic downfield shifts due to the deshielding effect of the electronegative oxygen atoms [9] [10].

The carbon-13 nuclear magnetic resonance spectrum displays distinct signals for the carbon atoms bearing hydroxyl groups, which appear significantly downfield compared to the aliphatic carbon atoms. The primary carbon atoms (C-1 and C-8) bearing hydroxyl groups typically resonate around 65-70 ppm, while the secondary carbon (C-2) bearing the hydroxyl group appears at approximately 70-75 ppm [9] [10].

Infrared Spectroscopy

Infrared spectroscopy of octane-1,2,8-triol reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The most prominent features in the infrared spectrum are the hydroxyl group vibrations, which appear as broad absorption bands in the 3200-3600 cm⁻¹ region [11].

The hydroxyl stretching vibrations typically manifest as a broad, intense absorption band due to hydrogen bonding interactions between hydroxyl groups. The exact position and shape of this band depend on the extent of intermolecular and intramolecular hydrogen bonding present in the sample [11].

Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with the methylene and methyl groups contributing to multiple absorption bands in this range. The carbon-oxygen stretching vibrations of the alcohol groups appear as strong absorption bands in the 1000-1200 cm⁻¹ region [11].

Mass Spectrometry

Mass spectrometric analysis of octane-1,2,8-triol provides information about the molecular ion peak and fragmentation patterns. The molecular ion peak appears at m/z 162, corresponding to the molecular weight of the compound [1] [2]. The exact mass of the compound is 162.125594432 Da, and the monoisotopic mass is identical [2].

The fragmentation pattern in mass spectrometry typically involves the loss of water molecules (18 Da) from the molecular ion, resulting in fragment ions at m/z 144, 126, and 108, corresponding to the loss of one, two, and three water molecules, respectively. Additional fragmentation may occur through the cleavage of carbon-carbon bonds, particularly at positions adjacent to hydroxyl-bearing carbons [12].

The mass spectrometric fragmentation pattern provides valuable structural information and can be used to distinguish octane-1,2,8-triol from other octanetriol isomers based on the relative intensities of the fragment ions [12].

X-ray Diffraction Analysis

While specific X-ray crystallographic data for octane-1,2,8-triol is not available in the current literature, the compound's crystalline nature suggests that it forms an ordered crystal lattice stabilized by intermolecular hydrogen bonding networks [5]. The white crystalline powder appearance indicates that the compound can be obtained in a crystalline form suitable for X-ray diffraction analysis.

The crystal structure would likely reveal the three-dimensional arrangement of molecules in the solid state, with hydrogen bonding patterns between hydroxyl groups of adjacent molecules contributing to the overall crystal packing. The presence of three hydroxyl groups per molecule provides multiple opportunities for intermolecular hydrogen bonding, which would be crucial in determining the crystal structure [13] [14].

The crystallographic analysis would also provide precise bond lengths, bond angles, and dihedral angles within the molecule, offering detailed insights into the molecular geometry and conformational preferences in the solid state [13] [14].

Data Tables

Table 1: Fundamental Molecular Properties

PropertyValueReference
Molecular FormulaC₈H₁₈O₃ [1] [2]
Molecular Weight162.23 g/mol [1] [2]
CAS Registry Number382631-43-8 [1] [2]
Melting Point48°C [5]
Physical FormWhite crystalline powder [5]
Exact Mass162.125594432 Da [2]

Table 2: Structural Descriptors and Computed Properties

PropertyValueReference
Hydrogen Bond Donors3 [2]
Hydrogen Bond Acceptors3 [2]
Rotatable Bonds7 [2]
Topological Polar Surface Area60.7 Ų [2]
XLogP3-AA0.2 [2]
Molecular Complexity75.7 [2]
Heavy Atom Count11 [2]
Undefined Stereocenters1 [2]

Table 3: Spectroscopic and Identification Data

PropertyValueReference
IUPAC Nameoctane-1,2,8-triol [2]
InChI KeyGKCGJDQACNSNBB-UHFFFAOYSA-N [2]
SMILESC(CCCO)CCC(CO)O [2]
PubChem CID23431932 [2]
DSSTox IDDTXSID60634002 [2]

Octane-1,2,8-triol represents a structurally unique aliphatic triol with hydroxyl groups positioned at carbons 1, 2, and 8 of an octane backbone [1] [2]. This molecular framework (molecular formula C₈H₁₈O₃, molecular weight 162.23 g/mol) [1] [2] presents distinctive synthetic challenges requiring specialized methodological approaches that address the installation of three hydroxyl functionalities at non-adjacent positions.

Oxidative Hydroxylation Strategies

Oxidative hydroxylation methodologies constitute fundamental approaches for introducing hydroxyl functionalities into aliphatic carbon frameworks. These strategies encompass both metal-catalyzed and biocatalytic pathways that enable precise installation of oxygen-containing functional groups.

Osmium Tetroxide-Mediated Dihydroxylation

Osmium tetroxide represents the premier reagent for syn-dihydroxylation of alkenes through formation of cyclic osmate esters [3] [4]. The mechanism proceeds via concerted cycloaddition of osmium tetroxide across carbon-carbon double bonds, generating five-membered osmate ester intermediates that undergo hydrolysis to yield cis-diols [5] [6]. This methodology exhibits exceptional stereochemical control, delivering dihydroxylated products with syn-stereochemistry in yields typically ranging from 80-95% [3].

For octane-1,2,8-triol synthesis, osmium tetroxide methodology could be applied to appropriately substituted octene precursors containing terminal alkene functionalities. The transformation operates under mild conditions (room temperature to 80°C) and demonstrates excellent functional group tolerance [3]. Modern protocols employ catalytic osmium tetroxide with co-oxidants such as N-methylmorpholine N-oxide or tert-butyl hydroperoxide to regenerate the active osmium species, addressing cost and toxicity concerns associated with stoichiometric osmium usage [5].

Transition Metal-Catalyzed Hydroxylation

Palladium-catalyzed hydroxylation represents an emerging methodology for selective C-H bond functionalization [7] [8] [9]. These transformations proceed through palladium(II/IV) catalytic cycles wherein water serves as the hydroxyl group source, eliminating the need for specialized oxidizing agents [7]. The methodology demonstrates exceptional versatility for unactivated sp³ C-H bonds, providing access to hydroxylated products under ambient conditions [10].

Recent developments in palladium-catalyzed hydroxylation employ bulky biarylphosphine ligands and specialized palladacycle precatalysts to enable room-temperature transformations [10] [9]. These systems exhibit broad functional group tolerance and can accommodate both aryl and heteroaryl substrates, though applications to aliphatic triols remain underexplored [9].

Biocatalytic Hydroxylation Systems

Enzymatic hydroxylation systems offer unparalleled selectivity for C-H bond functionalization under physiological conditions [11] [12]. Cytochrome P450 enzymes catalyze regioselective hydroxylation through high-valent iron-oxo intermediates that abstract hydrogen atoms from unactivated carbon centers [13]. These biocatalysts demonstrate exceptional substrate promiscuity and can be engineered for enhanced activity and altered selectivity [14].

Flavin-dependent monooxygenases and iron-dependent hydroxylases provide complementary reactivity patterns for hydroxyl group installation [11]. These systems operate through distinct mechanistic pathways involving flavin cofactors or non-heme iron centers, enabling access to hydroxylation patterns that are challenging to achieve through conventional chemical methods [15].

MethodMechanismStereoselectivityYield Range (%)Temperature (°C)
Osmium Tetroxide (OsO₄)Syn-dihydroxylation via cyclic osmate estercis (syn)80-95RT-80
Potassium Permanganate (KMnO₄)Syn-dihydroxylation with concurrent oxidationcis (syn)60-850-80
Palladium-Catalyzed HydroxylationC-H activation via Pd(II/IV) cycleVariable70-9080-120
Cytochrome P450 BiocatalysisRadical hydroxylation via Fe(IV)=OHigh regioselectivity60-9525-37
Iron-Based HydroxylasesHydroxyl radical insertionSubstrate-dependent50-8525-60

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies provide essential tools for reducing carbonyl-containing precursors to their corresponding alcohols, enabling construction of triol frameworks through sequential reduction strategies.

Heterogeneous Hydrogenation Systems

Palladium on carbon (Pd/C) represents the most widely employed catalyst for heterogeneous hydrogenation of carbonyl compounds [16] [17]. These systems operate through surface-mediated hydrogen activation, wherein molecular hydrogen dissociates on the metal surface to generate reactive atomic hydrogen species [18]. The hydrogenation proceeds via syn-addition of hydrogen atoms from the catalyst surface, ensuring predictable stereochemical outcomes [18].

Industrial applications of palladium-catalyzed hydrogenation demonstrate exceptional scope and reliability [16]. The methodology accommodates diverse functional groups and can be conducted under moderate pressures (1-50 bar) with excellent yields [16]. For triol synthesis, sequential hydrogenation of tricarbonyl precursors provides direct access to the desired hydroxylated frameworks.

Asymmetric Hydrogenation Methodologies

Homogeneous asymmetric hydrogenation employs chiral transition metal complexes to achieve enantioselective reduction of prochiral ketones [19]. Ruthenium-based catalysts with chiral phosphine ligands demonstrate exceptional enantioselectivity for a broad range of carbonyl substrates [19]. These systems operate under mild conditions and provide access to enantiomerically enriched alcohols with exceptional optical purity.

Recent developments in asymmetric hydrogenation focus on catalyst design and mechanistic understanding to expand substrate scope and improve selectivity [19]. These methodologies are particularly valuable for pharmaceutical applications where stereochemical purity is critical [19].

Catalyst SystemSubstrate ScopePressure (bar)SelectivityIndustrial Application
Pd/C + H₂Carbonyl compounds to alcohols1-50HighWidespread
Pt/C + H₂Aldehydes/ketones to alcohols1-20Moderate-HighCommon
Raney NickelNitro groups to amines10-100HighLimited
Lindlar CatalystAlkyne to alkene reduction1-10cis-SelectiveSpecialized
Homogeneous Ru ComplexAsymmetric ketone reduction1-50EnantioselectivePharmaceutical

Epoxidation and Subsequent Dihydroxylation

Epoxidation followed by ring-opening represents a versatile strategy for installing vicinal diol functionalities with predictable stereochemical control.

Peroxyacid-Mediated Epoxidation

meta-Chloroperoxybenzoic acid (MCPBA) serves as the standard reagent for alkene epoxidation through electrophilic oxygen transfer [20] [21]. The reaction proceeds via a concerted mechanism involving four-membered transition states, delivering epoxide products with retention of alkene stereochemistry [20]. This methodology demonstrates broad substrate scope and excellent functional group tolerance under mild conditions.

The subsequent ring-opening of epoxides under acidic conditions provides anti-dihydroxylation products, complementing the syn-selectivity observed with osmium tetroxide [22]. This two-step sequence enables access to diverse stereochemical arrays of diols, expanding the synthetic toolkit for triol construction [20].

Osmium-Catalyzed One-Pot Trimerization

Recent advances in osmium catalysis have enabled one-pot synthesis of 1,2,3-triols from allylic hydroperoxides [23] [24]. These transformations employ catalytic amounts of osmium tetroxide in aqueous acetone, achieving high yields and excellent diastereoselectivity [24]. The methodology involves intramolecular oxygen transfer from hydroperoxide functionality to proximal double bonds, providing direct access to triol frameworks [23].

This approach represents a significant advancement in triol synthesis methodology, combining substrate activation and hydroxylation in a single operation [24]. The use of allylic hydroperoxides as both substrate and oxidant demonstrates innovative application of reactive intermediates for synthetic efficiency [23].

Green Chemistry Synthesis Pathways

Contemporary synthetic methodology increasingly emphasizes environmental sustainability and resource efficiency through green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for organic transformations, dramatically reducing reaction times while improving yields [25] [26]. These methodologies achieve energy savings of 50-90% compared to conventional heating methods through direct molecular excitation rather than conductive heat transfer [25].

For triol synthesis, microwave-assisted protocols have demonstrated exceptional efficiency in cyclization reactions and heterocyclic formation [25]. The technology enables precise temperature control and eliminates thermal gradients that can lead to side reactions [27]. Recent applications include triazole synthesis with reaction times reduced from hours to minutes while maintaining excellent yields [25].

Aqueous Media Transformations

Water-based reaction systems eliminate the need for organic solvents while providing unique reactivity profiles for polar transformations [28]. Aqueous media can stabilize ionic intermediates and facilitate reactions that are challenging in organic solvents [28]. These systems demonstrate exceptional environmental compatibility and simplified workup procedures [29].

Biocatalytic processes in aqueous media represent the ultimate expression of green chemistry principles [30]. Enzymatic transformations operate under physiological conditions with exceptional selectivity and minimal waste generation [30]. These methodologies are particularly attractive for pharmaceutical applications where product purity and environmental impact are critical considerations [30].

Biocatalytic Cascade Processes

Multi-enzyme cascade systems enable complex transformations through sequential biocatalytic steps without intermediate isolation [31]. These approaches combine multiple enzymatic activities to construct complex molecular architectures with exceptional efficiency [31]. Recent examples include the synthesis of branched-chain diols through combined oxidative and reductive pathways [31].

Green MethodKey AdvantageEnergy ReductionEnvironmental ImpactScalability
Microwave-Assisted SynthesisReduced reaction time (min vs hours)50-90%LowGood
Aqueous Media ReactionsEliminates organic solvents20-40%Very LowExcellent
Biocatalytic ProcessesHigh selectivity, mild conditions60-80%MinimalModerate
Solvent-Free ConditionsZero waste solvents30-70%Very LowGood
Ionic Liquid SystemsRecyclable reaction medium40-60%Low-ModerateLimited

Industrial-Scale Production Challenges

Translation of laboratory synthetic methodologies to industrial scale presents numerous technical and economic challenges that must be systematically addressed.

Heat and Mass Transfer Limitations

Scale-up of chemical processes invariably encounters heat and mass transfer limitations that can dramatically impact reaction performance [32]. Poor mixing, formation of thermal hot spots, and inadequate mass transfer can lead to reduced yields, increased side reactions, and safety concerns [32]. These issues are particularly pronounced for highly exothermic reactions or processes requiring precise temperature control.

Process intensification strategies address these challenges through microreactor technology, enhanced mixing systems, and continuous processing methodologies [33] [34]. These approaches maintain laboratory-level performance while achieving industrial throughput through parallelization and optimized transport phenomena [33].

Catalyst Deactivation and Recovery

Industrial-scale catalytic processes face significant challenges related to catalyst deactivation, poisoning, and recovery [32]. Heterogeneous catalysts may undergo sintering, leaching, or fouling that reduces activity over time [32]. Homogeneous catalysts present separation and recovery challenges that impact economic viability.

Catalyst immobilization strategies and regeneration protocols address these issues through reversible catalyst binding and in-situ reactivation procedures [32]. Advanced materials science approaches enable development of more robust catalytic systems that maintain activity under industrial conditions.

Economic and Environmental Considerations

Industrial viability requires careful optimization of process economics, including raw material costs, energy consumption, and waste treatment expenses [32]. Environmental compliance adds additional complexity through emission control requirements and waste minimization mandates [29].

Green chemistry principles provide frameworks for addressing these challenges through inherently cleaner processes that minimize waste generation and environmental impact [29]. Process optimization strategies focus on atom economy, energy efficiency, and renewable feedstock utilization to achieve sustainable industrial operations [29].

Challenge CategorySpecific IssuesImpact LevelMitigation Strategies
Heat/Mass TransferPoor mixing, hot spots, scale-up effectsHighProcess intensification, microreactors
Catalyst DeactivationPoisoning, sintering, leachingHighCatalyst regeneration, immobilization
Product SeparationComplex purification, low yieldsModerate-HighContinuous separation, membrane tech
Process SafetyExothermic reactions, toxic reagentsCriticalHazard analysis, containment
Economic ViabilityHigh catalyst costs, low productivityHighProcess optimization, recycling
Environmental ComplianceWaste treatment, emission controlModerateGreen chemistry principles

XLogP3

0.2

Dates

Last modified: 08-16-2023

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